Isepamicinsulfat

Übersicht

Beschreibung

Isepamicin sulfate is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a critically important antimicrobial for human use . This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Isepamicin sulfate has a wide range of scientific research applications. It is used in pharmacokinetic studies to determine its concentration in plasma samples post-inhalation . It is also used in studies to evaluate its antibacterial activity against Gram-negative bacteria . Additionally, isepamicin sulfate is used in research to understand its effects on various enzymes and its potential therapeutic applications .

Biochemische Analyse

Biochemical Properties

Isepamicin sulfate exhibits a strong concentration-dependent bactericidal effect . It interacts with bacterial 30S ribosomal subunit through hydrogen bond and ionic interactions . This interaction inhibits bacterial protein synthesis, leading to the death of the bacteria .

Cellular Effects

Isepamicin sulfate has bactericidal effects against strains producing type I 6′-acetyltransferase . These strains have developed resistance to other aminoglycoside antibiotics . The antibacterial spectrum of Isepamicin sulfate includes Enterobacteriaceae and staphylococci . Anaerobes, Neisseriaceae, and streptococci are resistant .

Molecular Mechanism

The primary mechanism of action of Isepamicin sulfate relates to the inhibition of bacterial protein synthesis . This is achieved by binding to the bacterial 30S ribosomal subunit through hydrogen bond and ionic interactions . This binding disrupts protein synthesis, leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

Isepamicin sulfate exhibits a long post-antibiotic effect, lasting several hours . It also induces adaptive resistance . The disappearance of Isepamicin sulfate from plasma follows a triexponential decline, with half-lives of 0.17, 2.12, and 34 hours for the alpha, beta, and gamma phases, respectively .

Dosage Effects in Animal Models

Isepamicin sulfate is administered intravenously or intramuscularly at a dosage of 15 mg/kg once daily or 7.5 mg/kg twice daily . The clearance of Isepamicin sulfate is reduced in neonates, and 7.5 mg/kg once daily is recommended in children <16 days old .

Metabolic Pathways

Isepamicin sulfate is not metabolised and is eliminated solely via the renal route . The clearance of Isepamicin sulfate is proportional to creatinine clearance .

Transport and Distribution

Isepamicin sulfate is not bound to plasma proteins, and it distributes in extracellular fluids and into some cells (outer hair cells, kidney cortex) by active transport .

Subcellular Localization

Isepamicin sulfate is mainly located in the extracellular fluids and some cells (outer hair cells, kidney cortex) by active transport

Vorbereitungsmethoden

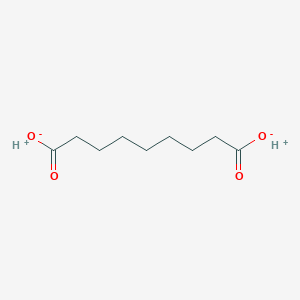

Synthetic Routes and Reaction Conditions: Isepamicin sulfate is synthesized from gentamicin B through a series of chemical reactions. The process involves the chelation reaction of gentamicin B with soluble inorganic salts . The preparation method for isepamicin sulfate powder for injection includes dissolving isepamicin sulfate in water for injection, followed by a series of purification and sterilization steps .

Industrial Production Methods: The industrial production of isepamicin sulfate involves large-scale synthesis and purification processes. One method includes treating a glass vessel with an aqueous solution of water-soluble sulfur oxide under heating conditions, followed by filling the vessel with a composition containing isepamicin sulfate and heat sterilizing it .

Analyse Chemischer Reaktionen

Types of Reactions: Isepamicin sulfate undergoes various chemical reactions, including substitution and chelation reactions . It is stable under recommended temperatures and pressures .

Common Reagents and Conditions: Common reagents used in the synthesis of isepamicin sulfate include gentamicin B and soluble inorganic salts . The reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the compound .

Major Products Formed: The major product formed from the synthesis of isepamicin sulfate is the sulfate salt of isepamicin, which is used in various pharmaceutical formulations .

Wirkmechanismus

Isepamicin sulfate exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis . This mechanism of action is similar to other aminoglycoside antibiotics, but isepamicin sulfate has better activity against strains producing type I 6′-acetyltransferase . The compound is not metabolized and is eliminated solely via the renal route .

Vergleich Mit ähnlichen Verbindungen

Isepamicin sulfate is similar to other aminoglycoside antibiotics such as amikacin and gentamicin . it has better activity against certain resistant bacterial strains and is less toxic compared to other aminoglycosides . The unique structure of isepamicin sulfate, which includes a hydroxyaminopropionyl group, contributes to its enhanced antibacterial activity and reduced toxicity .

List of Similar Compounds:- Amikacin

- Gentamicin

- Tobramycin

- Kanamycin

Eigenschaften

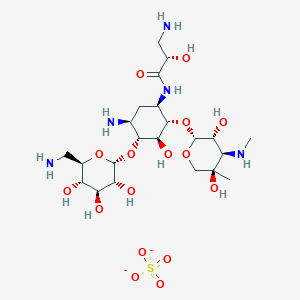

IUPAC Name |

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXRHRXGIWOVDQ-MGAUJLSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N5O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67814-76-0, 393574-17-9 | |

| Record name | D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67814-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isepamicin monosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISEPAMICIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

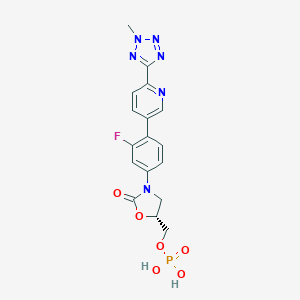

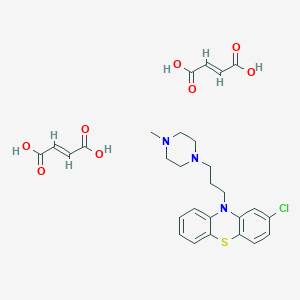

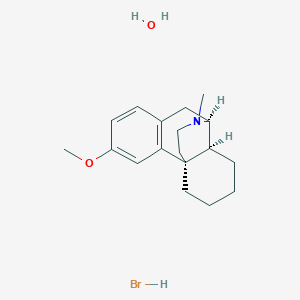

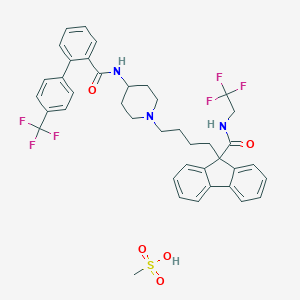

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

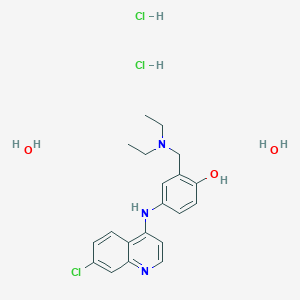

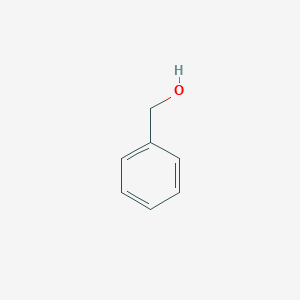

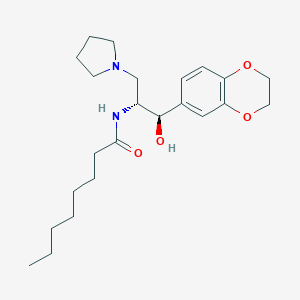

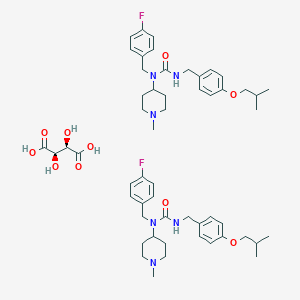

Feasible Synthetic Routes

Q1: How does isepamicin sulfate exert its antibacterial effect?

A1: Isepamicin sulfate binds to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. [] This ultimately leads to bacterial cell death.

Q2: What makes isepamicin sulfate effective against bacteria resistant to other aminoglycosides?

A2: Isepamicin sulfate possesses structural modifications that make it less susceptible to inactivation by some bacterial enzymes that confer resistance to other aminoglycosides. []

Q3: What is the molecular formula and weight of isepamicin sulfate?

A3: While the provided research doesn't explicitly state the molecular formula and weight of isepamicin sulfate, it does mention its structural similarity to other aminoglycosides. Further resources may be necessary to find this specific information.

Q4: Is there any spectroscopic data available for isepamicin sulfate?

A4: The research papers primarily utilize chromatographic methods like HPLC coupled with techniques like evaporative light scattering detection (ELSD) or resonance light scattering (RLS) for isepamicin sulfate analysis. [, , ] This suggests spectroscopic data might be less commonly employed for this compound.

Q5: How is isepamicin sulfate absorbed and distributed in the body?

A5: Isepamicin sulfate is rapidly absorbed after intramuscular administration, reaching peak plasma concentrations within 0.10 to 0.21 hours. [] It is widely distributed in tissues, with particularly high concentrations found in the kidneys. []

Q6: How is isepamicin sulfate metabolized and excreted?

A6: Isepamicin sulfate is primarily excreted unchanged in the urine. [] No active metabolites were detected in urine samples. []

Q7: Does the route of administration affect the pharmacokinetics of isepamicin sulfate?

A7: Studies in rabbits and dogs showed similar pharmacokinetic profiles following intramuscular, intravenous, and drip intravenous administration of isepamicin sulfate. [, ]

Q8: Does isepamicin sulfate accumulate in the body with repeated dosing?

A8: Yes, studies in rats demonstrated accumulation of isepamicin sulfate in tissues, particularly the kidneys, after multiple administrations. []

Q9: How is isepamicin sulfate eliminated in patients undergoing dialysis?

A9: Hemodialysis effectively removes isepamicin sulfate from the blood, while peritoneal dialysis shows minimal removal. []

Q10: What types of infections is isepamicin sulfate used to treat?

A10: Isepamicin sulfate is effective in treating various bacterial infections, notably urinary tract infections [] and osteomyelitis. [, ]

Q11: How does the efficacy of isepamicin sulfate compare to other aminoglycosides?

A11: Research suggests isepamicin sulfate exhibits comparable efficacy to amikacin against various bacterial infections. []

Q12: Are there specific applications of isepamicin sulfate in drug delivery systems?

A12: Yes, isepamicin sulfate has been incorporated into porous apatite-wollastonite glass ceramic blocks for targeted delivery in treating osteomyelitis. [, , ] This system allows for sustained release of the antibiotic at the infection site.

Q13: What are the potential side effects of isepamicin sulfate?

A13: Like other aminoglycosides, isepamicin sulfate can cause ototoxicity and nephrotoxicity. [, ]

Q14: Are there specific genetic factors that might increase the risk of isepamicin sulfate-induced hearing loss?

A14: Yes, individuals with the mitochondrial 1555 A→G mutation may be more susceptible to isepamicin sulfate-induced hearing loss. []

Q15: How does the ototoxicity of isepamicin sulfate compare to other aminoglycosides?

A15: Studies in guinea pigs indicate that isepamicin sulfate might have lower ototoxicity compared to amikacin. [] Furthermore, once-daily dosing of isepamicin sulfate was associated with less ototoxicity compared to twice-daily dosing. [, ]

Q16: What are the known mechanisms of resistance to isepamicin sulfate?

A16: Resistance to isepamicin sulfate can arise from bacterial enzymes that modify and inactivate aminoglycosides. []

Q17: Is there cross-resistance between isepamicin sulfate and other antibiotics?

A17: Cross-resistance between isepamicin sulfate and other aminoglycosides is possible, although the structural modifications of isepamicin sulfate may confer some resistance to enzymes that inactivate other aminoglycosides. []

Q18: What analytical techniques are used to quantify isepamicin sulfate in biological samples?

A18: Several techniques are employed, including: * Microbiological assay (bioassay) [] * High-performance liquid chromatography (HPLC) coupled with various detection methods such as: * Evaporative light scattering detection (ELSD) [, ] * Resonance light scattering (RLS) [] * Enzyme immunoassay (EIA) []

Q19: Are there specific challenges in the analytical characterization of isepamicin sulfate and its related substances?

A19: Yes, identifying and quantifying related substances in isepamicin sulfate preparations can be challenging. Research has focused on developing and validating HPLC methods for this purpose. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.